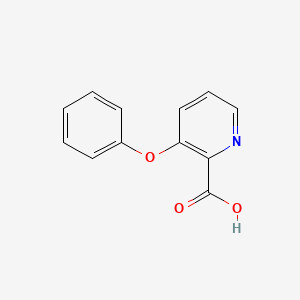

3-Phenoxypyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenoxypyridine-2-carboxylic acid is a chemical compound with the CAS Number: 103877-89-0 . It has a molecular weight of 215.21 . The IUPAC name for this compound is 3-phenoxy-2-pyridinecarboxylic acid . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for 3-Phenoxypyridine-2-carboxylic acid is 1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H, (H,14,15) . This indicates the molecular structure of the compound. Further analysis would require more specific data or computational chemistry tools.Physical And Chemical Properties Analysis

3-Phenoxypyridine-2-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 215.21 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Applications De Recherche Scientifique

Chemical Synthesis

3-Phenoxypyridine-2-carboxylic acid is used in chemical synthesis . It has a molecular weight of 215.21 and is usually stored at room temperature . It is available in powder form .

Catalyst in Green Synthesis

3-Phenoxypyridine-2-carboxylic acid has been used as an efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

Pharmaceutical Research

Carboxylic acids, such as 3-Phenoxypyridine-2-carboxylic acid, are used in pharmaceutical research . They can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .

Nanotechnology

Carboxylic acids are used in nanotechnology for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .

Medical Field

In the medical field, carboxylic acids are used in various applications . They can be used in the development of new drugs, diagnostic tools, and therapeutic strategies .

Environmental Science

Carboxylic acids are also used in environmental science . They can be used in the development of green and sustainable technologies .

Safety and Hazards

The safety information for 3-Phenoxypyridine-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

3-Phenoxypyridine-2-carboxylic acid is a bioactive molecule that has been widely introduced into pesticides . Its primary target is the enzyme phytoene desaturase (PDS) involved in the biosynthesis pathway of carotenoids .

Mode of Action

The compound inhibits the catalytic action of phytoene desaturase, thereby disrupting the biosynthesis of carotenoids . This inhibition leads to the cessation of plant photosynthesis, causing the plant to stop growing until it dies .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway. Carotenoids are essential for photosynthesis in plants. By inhibiting phytoene desaturase, 3-Phenoxypyridine-2-carboxylic acid disrupts this pathway, leading to the cessation of photosynthesis .

Pharmacokinetics

Its molecular weight is 21521 , which suggests that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of the action of 3-Phenoxypyridine-2-carboxylic acid is the disruption of photosynthesis in plants. This leads to the cessation of plant growth and eventually plant death . This makes it an effective ingredient in pesticides.

Propriétés

IUPAC Name |

3-phenoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)11-10(7-4-8-13-11)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQCJIMAXSKLKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)

![1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2368620.png)

![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)

![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)

![4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2368626.png)

![N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2368636.png)

![N-[2-(2-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2368637.png)